

Application Notes and Protocols: Reconstitution and Handling of Lyophilized Bremelanotide Powder

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Compound of Interest		
Compound Name:	Bremelanotide	
Cat. No.:	B069708	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: Bremelanotide (PT-141)

Appearance: White lyophilized (freeze-dried) powder

Molecular Formula: C50H68N14O10

Molecular Weight: 1025.18 g/mol

Mechanism of Action: **Bremelanotide** is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α -MSH).[1] It functions as a non-selective agonist of the melanocortin receptors (MCRs), with primary activity at the MC3 and MC4 receptors located in the central nervous system.[2][3][4] Its mechanism for improving sexual desire is believed to involve the activation of these receptors in the hypothalamus, which in turn modulates downstream neural pathways, leading to increased dopamine release in key brain regions associated with sexual motivation and arousal.[2]

Reconstitution and Handling

Methodological & Application





Proper reconstitution of lyophilized **bremelanotide** powder is critical to ensure its stability, efficacy, and safety in experimental settings. The following protocol outlines the recommended procedure for reconstitution and handling.

2.1 Materials Required:

- Vial of lyophilized bremelanotide powder
- Sterile, non-pyrogenic diluent:
 - Bacteriostatic Water for Injection (BWFI) containing 0.9% benzyl alcohol (recommended for multi-dose use)
 - Sterile Water for Injection (for single-use applications)
- Sterile syringes and needles
- Alcohol swabs

2.2 Reconstitution Protocol:

- Allow the vial of lyophilized bremelanotide to equilibrate to room temperature before reconstitution.
- Using an alcohol swab, decontaminate the rubber stopper of both the bremelanotide vial and the diluent vial.
- With a sterile syringe, draw up the desired volume of the chosen diluent. For research
 applications, it is recommended to reconstitute the lyophilized powder to a concentration of
 not less than 100 μg/mL. For a 10 mg vial, adding 1 mL of diluent will yield a 10 mg/mL stock
 solution.
- Slowly inject the diluent into the vial of lyophilized **bremelanotide**, angling the needle so that the liquid runs down the side of the vial. This minimizes foaming.
- Gently swirl the vial until the powder is completely dissolved. Do not shake or agitate vigorously, as this can degrade the peptide.



 The reconstituted solution should be clear and free of particulate matter. Do not use if the solution is cloudy or contains visible particles.

Storage and Stability

The stability of **bremelanotide** is dependent on its form (lyophilized or reconstituted) and storage temperature.

Form	Storage Temperature	Stability
Lyophilized Powder	Room Temperature	Stable for up to 3 weeks
-18°C to -20°C (desiccated)	Recommended for long-term storage	
Reconstituted Solution	2°C to 8°C (refrigerated)	Stable for 2-7 days
-18°C to -20°C (frozen)	Recommended for future use	

Important Considerations:

- For long-term storage of the reconstituted solution, it is advisable to add a carrier protein such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA).
- Avoid repeated freeze-thaw cycles of the reconstituted solution. It is recommended to aliquot
 the stock solution into single-use volumes before freezing.

Experimental Protocols

The following are generalized protocols for common assays involving **bremelanotide**. Researchers should optimize these protocols for their specific experimental conditions.

4.1 In Vitro: cAMP Accumulation Assay

This assay measures the activation of Gs-coupled melanocortin receptors by quantifying the intracellular accumulation of cyclic AMP (cAMP).

4.1.1 Materials:



- HEK293 cells transiently or stably expressing the melanocortin receptor of interest (e.g., MC4R)
- Cell culture medium (e.g., DMEM) supplemented with 10% FBS
- Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
- Bremelanotide stock solution
- 3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
- Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptor assays)
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
- 384-well white opaque microplates

4.1.2 Protocol:

- Seed the receptor-expressing cells into a 384-well plate and culture overnight.
- On the day of the assay, remove the culture medium and replace it with assay buffer.
- Pre-incubate the cells with IBMX solution (typically 0.5 mM final concentration) for 10-30 minutes at 37°C to prevent cAMP degradation.
- Prepare serial dilutions of **bremelanotide** in assay buffer.
- Add the bremelanotide dilutions to the cells and incubate for 15-30 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
- Generate a dose-response curve and calculate the EC₅₀ value for bremelanotide.
- 4.2 In Vivo: Assessment of Female Rat Sexual Behavior

This protocol is designed to evaluate the effects of **bremelanotide** on appetitive sexual behaviors in ovariectomized, hormone-primed female rats.



4.2.1 Materials:

- Ovariectomized female rats
- Estradiol benzoate and progesterone for hormone priming
- Bremelanotide solution for subcutaneous injection
- Vehicle control (e.g., sterile saline)
- Behavioral testing apparatus (e.g., bilevel chambers)
- Video recording equipment

4.2.2 Protocol:

- Hormonally prime the ovariectomized female rats with estradiol benzoate followed by progesterone to induce sexual receptivity.
- Administer bremelanotide subcutaneously at the desired dose (e.g., 50-200 μg/kg) or vehicle control approximately 5-45 minutes before behavioral testing.
- Introduce a sexually experienced male rat into the testing chamber.
- Record the behavioral interactions for a set period (e.g., 30 minutes).
- Analyze the recordings to quantify appetitive sexual behaviors such as solicitations (head-to-head contact followed by abrupt departure), hops, and darts.
- Consummatory behaviors like lordosis (receptive posture) can also be measured.
- Compare the behavioral responses between the bremelanotide-treated and vehicle-treated groups.

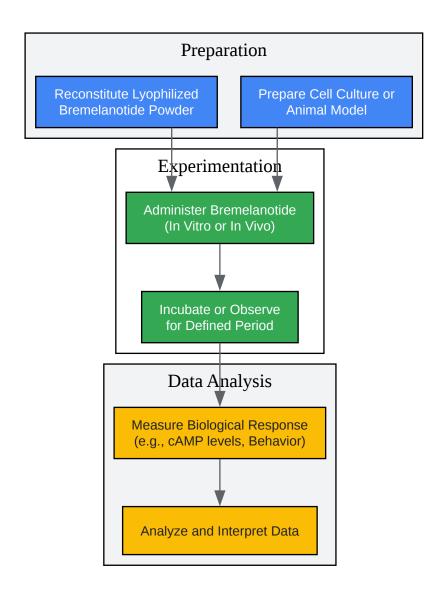
Visualizations





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Caption: Bremelanotide Signaling Pathway.



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Caption: General Experimental Workflow.

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